METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE
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Overview
Description
METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Chemical Reactions Analysis
METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and methylthio groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The pyrimidine ring and the cyano group are crucial for its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)-2-methylpropanoate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of METHYL 4-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE.
Properties
IUPAC Name |
methyl 4-[[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-24(2,3)17-10-6-15(7-11-17)20-19(14-25)21(28-23(27-20)31-5)26-18-12-8-16(9-13-18)22(29)30-4/h6-13H,1-5H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVFUKRJNHFYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=C(C=C3)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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